2-Phenoxyethyl 2-(4-nitrophenyl)acetate
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Overview
Description
2-Phenoxyethyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxy acetic acid and nitrophenyl acetate, combining the structural features of both compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-phenoxyethanol with 2-(4-nitrophenyl)acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 2-phenoxyethanol and 2-(4-nitrophenyl)acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and 2-(4-nitrophenyl)acetic acid.
Reduction: 2-Phenoxyethyl 2-(4-aminophenyl)acetate.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 2-(4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a prodrug, where the compound can be metabolized in the body to release active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-(4-nitrophenyl)acetate depends on its specific application. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. These metabolites can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Phenoxyacetic acid: A simpler structure with different chemical properties and applications.
Uniqueness
2-Phenoxyethyl 2-(4-nitrophenyl)acetate is unique due to the presence of both phenoxy and nitrophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-phenoxyethyl 2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H15NO5/c18-16(12-13-6-8-14(9-7-13)17(19)20)22-11-10-21-15-4-2-1-3-5-15/h1-9H,10-12H2 |
InChI Key |
MIVCLIVHSVQWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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